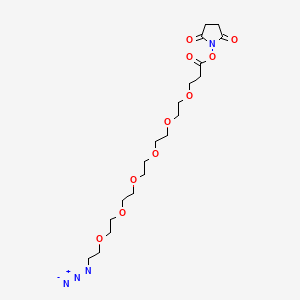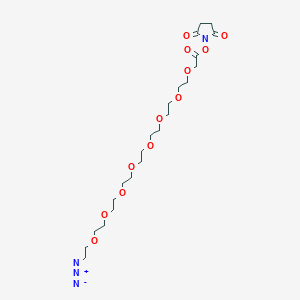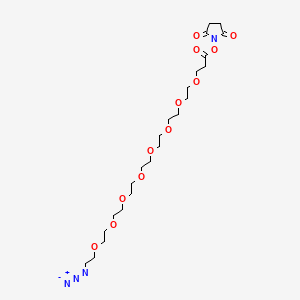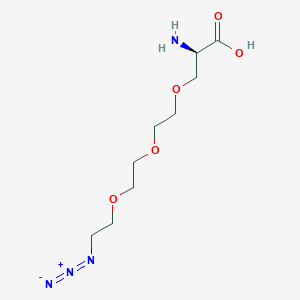
Regorafenib metabolite M4
Overview
Description
Regorafenib metabolite M4 is a derivative of regorafenib, an orally administered multikinase inhibitor. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Metabolite M4 is one of the several metabolites formed during the biotransformation of regorafenib in the human body .
Mechanism of Action
- These kinases play essential roles in normal cellular functions and pathological processes, including oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
- Additionally, it modulates the tumor microenvironment, impacting immune responses and tumor cell survival .
- Regorafenib metabolite M4 affects several pathways:
- Impact on Bioavailability : Co-administration with strong CYP3A4 inducers decreases Regorafenib exposure but increases M5 exposure .
- Cellular effects include reduced tumor growth, decreased angiogenesis, and altered immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Regorafenib Metabolite M4 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as Regorafenib .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, driving resistance to Regorafenib in hepatocellular carcinoma (HCC) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of PPP, regulates the PI3K/AKT activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that total plasma exposure to each of the metabolites, M-2 and M-5, at steady state was comparable to that of the parent compound after administration of Regorafenib .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. The most relevant metabolic pathway in Regorafenib resistance in HCC is the pentose phosphate pathway (PPP) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of regorafenib metabolite M4 involves multiple steps, starting from the parent compound, regorafenib. The process typically includes oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 (CYP) 3A4 . The specific synthetic routes and reaction conditions for metabolite M4 are proprietary and developed by pharmaceutical companies like Bayer AG .
Industrial Production Methods: Industrial production of regorafenib and its metabolites, including M4, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions: Regorafenib metabolite M4 undergoes various chemical reactions, including:
Oxidation: Catalyzed by CYP3A4, leading to the formation of N-oxide derivatives.
Reduction: Involving the conversion of N-oxide back to the parent compound or other intermediates.
Substitution: Reactions involving the replacement of functional groups, often facilitated by enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen, in the presence of CYP3A4.
Reducing Agents: Including NADPH and other cofactors required by reductase enzymes.
Major Products: The major products formed from these reactions include various N-oxide derivatives and glucuronide conjugates .
Scientific Research Applications
Regorafenib metabolite M4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of regorafenib.
Biology: Investigated for its role in cellular processes and its interaction with biological macromolecules.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in cancer therapy.
Industry: Utilized in the development of new therapeutic agents and in drug monitoring studies.
Comparison with Similar Compounds
Regorafenib Metabolite M2: Another major metabolite of regorafenib, known for its N-oxide structure.
Regorafenib Metabolite M5: A desmethyl derivative of regorafenib, also formed through CYP3A4-mediated metabolism.
Uniqueness: Regorafenib metabolite M4 is unique due to its specific structural modifications and its distinct pharmacokinetic profile. It exhibits different binding affinities and inhibitory activities compared to other metabolites, contributing to the overall therapeutic effects of regorafenib .
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPQTJRMGFPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343498-72-5 | |
| Record name | BAY-751098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-751098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















